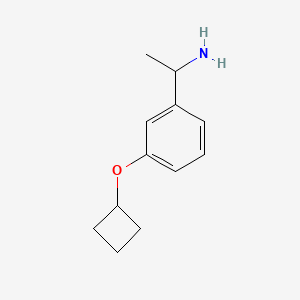

1-(3-Cyclobutoxyphenyl)ethanamine

Vue d'ensemble

Description

Molecular Structure Analysis

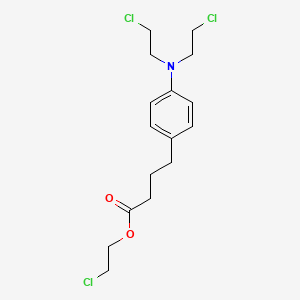

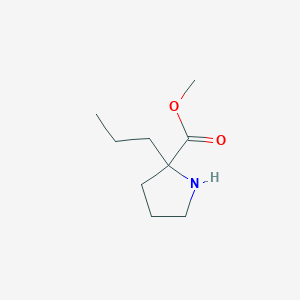

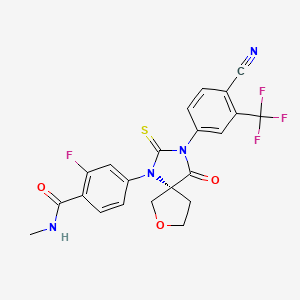

The molecular structure of amines, which “1-(3-Cyclobutoxyphenyl)ethanamine” is a type of, involves a nitrogen atom bonded to hydrogen atoms and/or alkyl groups . The specific structure of “1-(3-Cyclobutoxyphenyl)ethanamine” would involve a cyclobutoxyphenyl group attached to the nitrogen atom of the amine.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, melting point, boiling point, and reactivity . Unfortunately, specific physical and chemical properties for “1-(3-Cyclobutoxyphenyl)ethanamine” were not available in the sources I found.Applications De Recherche Scientifique

Application 1: Synthesis of Key Chiral Intermediate in Painkillers

- Summary of the Application : ®-1- [3,5-bis (trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .

- Methods of Application or Experimental Procedures : The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%). Moreover, to further improve the product yield, ADH was introduced into the reaction system to promote an equilibrium shift .

- Results or Outcomes : The substrate handling capacity of BL21 (DE3)/pETDuet-ATA117-ADH (0.25 g wet weight) developed for bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .

Application 2: Asymmetric Synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine

- Summary of the Application : The Vibrio fluvialis amine transaminase was rationally designed to achieve high catalytic activity and high enantioselectivity for the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine .

- Methods of Application or Experimental Procedures : Starting from the Vibrio fluvialis amine transaminase that has no detectable catalytic activity toward the bulky aromatic ketone 2-acetylbiphenyl, a rational design strategy combining in silico and in vitro studies was employed to engineer the transaminase enzyme with a minimal number of mutations .

- Results or Outcomes : The rationally designed variant, W57F/R88H/V153S/K163F/I259M/R415A/V422A, showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomeric pure (S)-amine (enantiomeric excess (ee) value of >99%) .

Application 4: Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes

- Summary of the Application : Bicyclo[1.1.0]butanes (BCBs) are increasingly valued as intermediates in ‘strain release chemistry’ for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes, with applications including bioconjugation processes .

- Methods of Application or Experimental Procedures : The predominant routes consist of transannular 1,3-cyclization of cyclobutyl carbanion onto a tertiary halide, which can suffer from competing elimination to a cyclobutene, or 3-exo-tet cyclization of a cyclopropyl carbanion onto halomethyl substituent .

- Results or Outcomes : The rationally designed variant showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomeric pure (S)-amine (enantiomeric excess (ee) value of >99%) .

Application 5: Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives

- Summary of the Application : Bicyclo[1.1.1]pentane (BCP) derivatives have been extensively investigated in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors and metal–organic frameworks .

- Methods of Application or Experimental Procedures : Carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .

- Results or Outcomes : Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .

Propriétés

IUPAC Name |

1-(3-cyclobutyloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(13)10-4-2-7-12(8-10)14-11-5-3-6-11/h2,4,7-9,11H,3,5-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZPOCWSCWMVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyclobutoxyphenyl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)

![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)

![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)